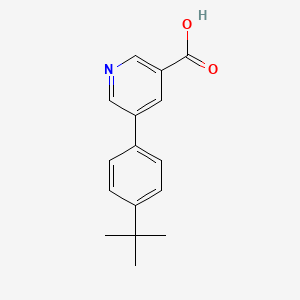

5-(4-(tert-Butyl)phenyl)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-(tert-Butyl)phenyl)nicotinic acid is a chemical compound with the CAS Number: 893738-16-4 and a molecular weight of 255.32 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl (substituted benzamido)phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids .Molecular Structure Analysis

The molecular formula of this compound is C16H17NO2 . The exact structure can be found in various chemical databases .Scientific Research Applications

Ecological Production of Nicotinic Acid

Nicotinic acid, also known as niacin, is a crucial nutrient with applications in food, pharmaceutical, and biochemical industries. Research highlights ecological methods to produce nicotinic acid from commercially available raw materials, focusing on green chemistry principles to minimize environmental impact. This approach is vital for sustainable industrial practices (Lisicki, Nowak, & Orlińska, 2022).

Herbicidal Activity

A study on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrates significant herbicidal activity against specific weeds. This research could lead to the development of new, natural-product-based herbicides, showcasing the agricultural applications of nicotinic acid derivatives (Yu et al., 2021).

Supramolecular Chemistry

Research on p-tert-butyl thiacalix[4]arenes, functionalized with nicotinic acid derivatives, has led to the creation of nanoscale particles capable of metal cation and dicarboxylic acid recognition. These findings have implications for the development of sensors and smart materials, highlighting the role of nicotinic acid derivatives in enhancing molecular recognition and self-assembly in supramolecular chemistry (Yushkova et al., 2012).

Biochemical and Pharmaceutical Applications

Nicotinic acid's role as a lipid-lowering agent is well-documented, with its mechanism involving the activation of specific G-protein-coupled receptors that decrease lipolysis in adipose tissue. This biochemical pathway has therapeutic implications for treating dyslipidemia and associated cardiovascular diseases (Tunaru et al., 2003).

Material Science

In material science, the synthesis and characterization of novel bioactive compounds bearing nicotinic acid derivatives have shown potential for antitumor activity. This research paves the way for developing new materials with specific biological activities, such as antitumor agents (Maftei et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

5-(4-tert-butylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-16(2,3)14-6-4-11(5-7-14)12-8-13(15(18)19)10-17-9-12/h4-10H,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWIXPRHCJGVLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588090 |

Source

|

| Record name | 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-16-4 |

Source

|

| Record name | 5-(4-tert-Butylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B1286094.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)